REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:4]=[CH:5][C:6]2[NH:7][C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>O>[CH:5]1[C:6]2[NH:7][C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]=2[CH:15]=[C:3]([CH:2]=[O:1])[N:4]=1 |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
OCC=1N=CC=2NC3=CC=CC=C3C2C1
|
Name
|
lead tetra-acetate
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
evaporation, 150 ml of water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
The crystalline residue is filtered off
|
Type
|
WASH
|
Details
|
washed with a 5% aqueous potassium carbonate solution
|
Type
|
FILTRATION
|
Details
|
is filtered hot
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC(=CC=2C3=CC=CC=C3NC12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |